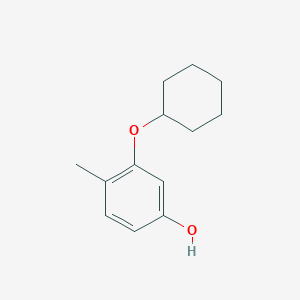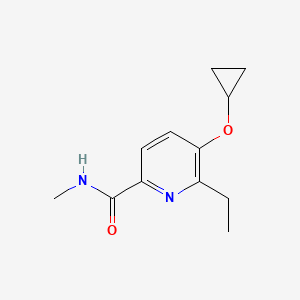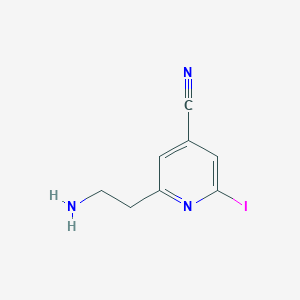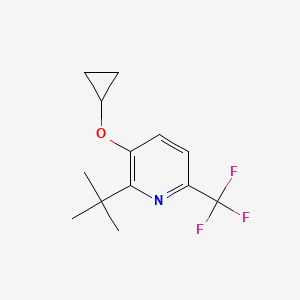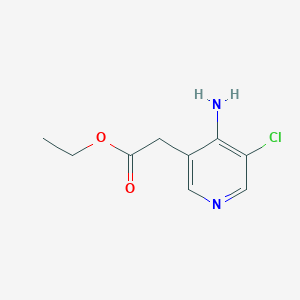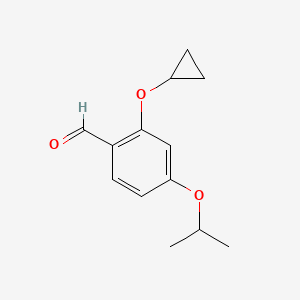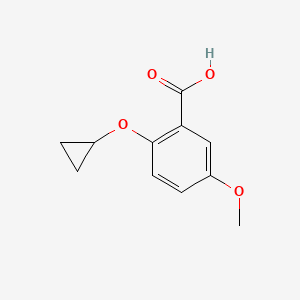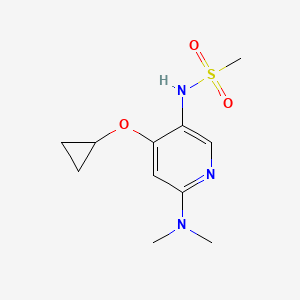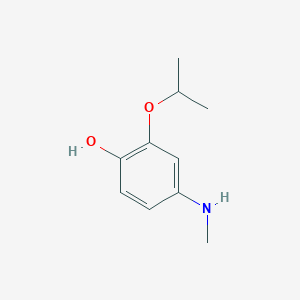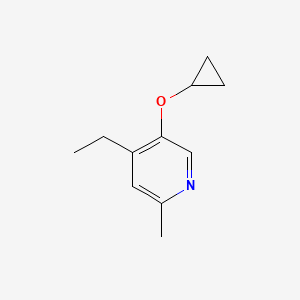
5-Cyclopropoxy-4-ethyl-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-ethyl-2-methylpyridine is an organic compound with the molecular formula C11H15NO and a molar mass of 177.24 g/mol . This compound is of interest due to its unique structure, which includes a cyclopropoxy group attached to a pyridine ring. It is used in various scientific research applications and industrial processes.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-4-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For example, the Chichibabin reaction, which involves the condensation of acetaldehyde and ammonia, can be used to produce similar pyridine derivatives . Industrial production methods often involve the use of paraldehyde and aqueous ammonia in the presence of a catalyst at high temperatures and pressures .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-4-ethyl-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction. For instance, oxidation of similar compounds like 5-ethyl-2-methylpyridine with nitric acid can yield nicotinic acid . Substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used as an intermediate in the synthesis of nicotinic acid and nicotinamide, which are forms of vitamin B3 . Additionally, it is applied in the production of resins and other industrial chemicals. In the field of medicine, pyridine derivatives are often explored for their potential therapeutic properties, including their use as building blocks for pharmaceuticals .
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-ethyl-2-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo protonation, forming a positively charged pyridine cation, which can interact with various enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-4-ethyl-2-methylpyridine can be compared with other similar compounds, such as 5-ethyl-2-methylpyridine and 2-methyl-5-vinylpyridine . These compounds share a pyridine ring structure but differ in their substituents, which can affect their chemical reactivity and applications. For example, 5-ethyl-2-methylpyridine is used as a precursor to nicotinic acid, while 2-methyl-5-vinylpyridine is used in the production of resins .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-ethyl-2-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)12-7-11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
Clé InChI |
ZQTRDAQFHDAMGQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC(=C1)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


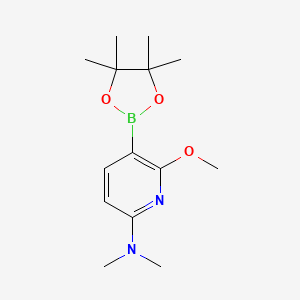
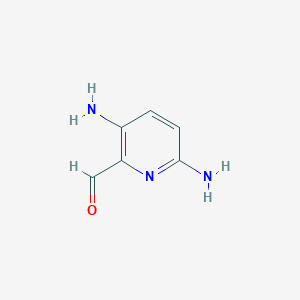
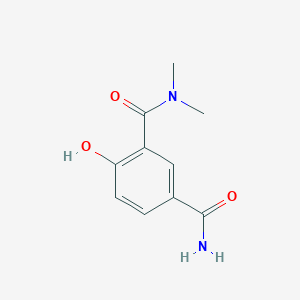
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
